Technical Monograph: 4-(Cyclohexyloxy)piperidine Hydrochloride
Technical Monograph: 4-(Cyclohexyloxy)piperidine Hydrochloride
CAS Number: 1189551-80-1 (HCl Salt) | Free Base CAS: 303975-02-2
Executive Summary & Identity
4-(Cyclohexyloxy)piperidine hydrochloride is a secondary amine building block widely utilized in medicinal chemistry for the synthesis of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it consists of a piperidine ring functionalized at the 4-position with a cyclohexyl ether group.
This specific scaffold serves as a critical pharmacophore in drug discovery, particularly for targets requiring a basic amine center coupled with a lipophilic spacer. It acts as a bioisostere for 4-cyclohexylpiperidine or 4-benzylpiperidine, offering distinct solubility and hydrogen-bonding profiles due to the ether oxygen.
Physicochemical Profile [1][2][3][4]
| Property | Data | Note |
| IUPAC Name | 4-(Cyclohexyloxy)piperidine hydrochloride | |
| Molecular Formula | C₁₁H₂₁NO[1][5][6][7] · HCl | |
| Molecular Weight | 219.75 g/mol | (Free base: 183.29 g/mol ) |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane) |
| pKa (Calc) | ~10.8 (Piperidine Nitrogen) | Typical for secondary cyclic amines |
| H-Bond Donors | 2 (NH₂⁺) | In salt form |
| H-Bond Acceptors | 1 (Ether Oxygen) |
Synthetic Methodology
The synthesis of 4-(cyclohexyloxy)piperidine hydrochloride presents a classic challenge in organic synthesis: forming an ether bond between two secondary carbons. Simple Williamson ether synthesis often fails due to competing elimination reactions (E2) when using cyclohexyl halides.
Two primary routes are recommended for high-yield production.
Route A: The Mitsunobu Coupling (Preferred)
This route is favored for its mild conditions and avoidance of elimination side-products common with secondary halides.
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Protection: 4-Hydroxypiperidine is protected with a Boc group to prevent N-alkylation.
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Coupling: N-Boc-4-hydroxypiperidine is coupled with cyclohexanol using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃).
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Deprotection: The Boc group is removed using 4M HCl in Dioxane to yield the final salt.
Route B: Williamson Ether Synthesis (Alternative)
This route requires careful temperature control to minimize cyclohexene formation. It uses Sodium Hydride (NaH) and Cyclohexyl bromide.
Experimental Protocol (Route A - Mitsunobu):
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Step 1: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and Cyclohexanol (1.1 eq) in anhydrous THF under N₂.
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Step 2: Add PPh₃ (1.2 eq). Cool to 0°C.
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Step 3: Dropwise add DIAD (1.2 eq). Allow to warm to RT and stir for 16h.
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Step 4: Concentrate and purify via flash chromatography (Hexane/EtOAc) to isolate the Boc-intermediate.
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Step 5: Dissolve intermediate in Dioxane. Add 4M HCl/Dioxane (5 eq). Stir 2h. Precipitate with Et₂O, filter, and dry.
Figure 1: Comparative synthetic pathways. Route A (Green) is preferred to avoid elimination side-reactions inherent in Route B (Red).
Medicinal Chemistry Applications
The 4-(cyclohexyloxy)piperidine moiety is a versatile "linker-pharmacophore" used to modulate physicochemical properties and receptor binding.
1. GPCR Ligand Design (Histamine H3 & Muscarinic Receptors)
In Histamine H3 receptor antagonists (e.g., analogs of Pitolisant), the piperidine nitrogen serves as the primary basic center interacting with a conserved Aspartic Acid residue (Asp3.32) in the receptor transmembrane domain.
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Function: The cyclohexyl ether group extends into the hydrophobic binding pocket.
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Advantage: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), potentially interacting with Serine or Threonine residues, unlike a simple alkyl chain.
2. Sigma-1 Receptor Modulators
Piperidine derivatives are classic Sigma-1 pharmacophores. The cyclohexyl group provides the necessary bulk to occupy the primary hydrophobic pocket, while the piperidine nitrogen forms the critical salt bridge.
3. Fragment-Based Drug Discovery (FBDD)
This compound is an ideal "growing" fragment.
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Vector: The secondary amine allows for rapid diversification via amide coupling, reductive amination, or SNAr reactions.
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Space: The cyclohexyloxy group occupies a defined 3D volume, probing "L-shaped" or deep pockets.
Figure 2: Pharmacophore mapping of the 4-(cyclohexyloxy)piperidine scaffold within a theoretical GPCR binding site.
Quality Control & Handling
Analytical Validation
To ensure the integrity of the HCl salt, the following diagnostic signals should be verified via ¹H NMR (DMSO-d₆ or D₂O):
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Ether Methine (CHO): A multiplet around 3.3–3.5 ppm .
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Piperidine α-Protons: Broadened signals near 3.0–3.2 ppm (due to the ammonium salt).
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Cyclohexyl Protons: A complex series of multiplets between 1.1–1.9 ppm (10 protons).
Safety & Stability
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Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.
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Handling: Wear standard PPE (gloves, goggles).[4] The compound is an irritant to mucous membranes.
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Incompatibility: Avoid strong oxidizing agents.[4] The free base will react rapidly with CO₂ in the air to form carbamates; keep as the HCl salt until use.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11248035, 4-(Cyclohexyloxy)piperidine. Retrieved from [Link]
- Ligneau, X., et al. (2007). Discovery of Pitolisant, the First Marketed Histamine H3 Receptor Inverse Agonist/Antagonist. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for piperidine ether pharmacophores in H3 antagonists).
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
Sources
- 1. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 1pchem.com [1pchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 1235438-80-8|4-(Cycloheptyloxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 303975-02-2|4-(Cyclohexyloxy)piperidine|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 4-(cyclohexyloxy)piperidine (C11H21NO) [pubchemlite.lcsb.uni.lu]
